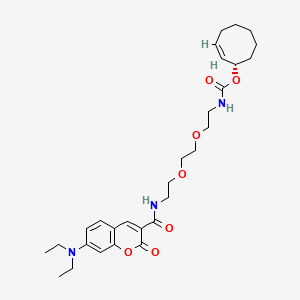

Coumarin-PEG2-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C29H41N3O7 |

|---|---|

Molecular Weight |

543.7 g/mol |

IUPAC Name |

[(1S,2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C29H41N3O7/c1-3-32(4-2)23-13-12-22-20-25(28(34)39-26(22)21-23)27(33)30-14-16-36-18-19-37-17-15-31-29(35)38-24-10-8-6-5-7-9-11-24/h8,10,12-13,20-21,24H,3-7,9,11,14-19H2,1-2H3,(H,30,33)(H,31,35)/b10-8-/t24-/m1/s1 |

InChI Key |

OSUBXIYFFJVZIR-NECUJFQYSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)O[C@H]/3CCCCC/C=C3 |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OC3CCCCCC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Coumarin-PEG2-TCO: A Technical Guide for Bioorthogonal Labeling and Imaging in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Coumarin-PEG2-TCO, a versatile tool in modern biochemical and pharmaceutical research. By leveraging the principles of bioorthogonal "click chemistry," this fluorescent probe offers high specificity and efficiency in labeling, imaging, and targeted delivery applications.

Core Principles of this compound Chemistry

This compound is a tripartite molecule consisting of a coumarin (B35378) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive trans-cyclooctene (B1233481) (TCO) moiety.[1][2] Its primary utility in research stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized partner.[1][2] This bioorthogonal reaction is exceptionally fast and specific, proceeding readily under physiological conditions without the need for cytotoxic catalysts.[3]

The key features of the TCO-tetrazine ligation include:

-

Exceptional Kinetics: The reaction is renowned for its rapid second-order rate constants, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations.[4][5][6]

-

Biocompatibility: The reaction proceeds smoothly in aqueous buffers at physiological pH and temperature, making it ideal for use in living cells and organisms.

-

High Specificity: The TCO and tetrazine groups are abiotic and do not cross-react with native functional groups found in biological systems, ensuring highly specific labeling.[3]

-

Fluorogenic Potential: Many coumarin-tetrazine pairs exhibit a "turn-on" fluorescence mechanism, where the fluorescence of the coumarin is quenched by the tetrazine and is significantly enhanced upon ligation. This property reduces background noise and improves signal-to-noise ratios in imaging experiments. Some coumarin-tetrazine probes have demonstrated fluorescence enhancements of over 11,000-fold.[7][8][9]

Quantitative Data Summary

The photophysical and kinetic properties of this compound and its ligation with tetrazines are critical for experimental design. Below is a summary of available quantitative data.

Table 1: Photophysical Properties of this compound/axial*

| Property | Value | Notes |

| Excitation Wavelength (λex) | 409 nm | In 0.1 M Tris buffer, pH 9.0.[10] |

| Emission Wavelength (λem) | 473 nm | In 0.1 M Tris buffer, pH 9.0.[10] |

Table 2: Kinetic Data for TCO-Tetrazine Ligation

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water[11] |

| TCO-PEG and methyl-substituted tetrazine | 463 | PBS, 37°C[12] |

| TCO and 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C[12] |

| Highly reactive pyrimidyl-phenyl-Tz and TCO | >39,000 | DPBS, 37°C[12] |

Note: The specific rate constant for the reaction of this compound with a given tetrazine will depend on the electronic properties of that tetrazine.

Experimental Protocols

Protein Labeling with this compound

This protocol describes the labeling of a tetrazine-modified protein with this compound.

Materials:

-

Tetrazine-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting column or size-exclusion chromatography (SEC) column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mM).

-

Ensure the tetrazine-functionalized protein is at a suitable concentration (e.g., 1-5 mg/mL) in a compatible buffer.

-

-

Ligation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For more sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).

-

-

Purification:

-

Remove the unreacted this compound using a spin desalting column or SEC. Equilibrate the column with the desired storage buffer.

-

-

Characterization:

-

Confirm labeling by measuring the absorbance spectrum of the conjugate, which should show peaks corresponding to both the protein (around 280 nm) and the coumarin dye (around 409 nm).

-

Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

-

Determine the degree of labeling using mass spectrometry.

-

Live Cell Imaging using Pretargeting Strategy

This protocol outlines a pretargeting approach for imaging a specific cell surface receptor.

Materials:

-

Cells expressing the target receptor

-

Antibody targeting the receptor of interest, conjugated with a tetrazine moiety

-

This compound

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Primary Labeling:

-

Incubate the cells with the tetrazine-conjugated antibody in cell culture medium for a specific period (e.g., 1 hour) to allow for binding to the target receptor.

-

Wash the cells with fresh medium to remove unbound antibody.

-

-

Secondary Labeling and Imaging:

-

Add this compound to the cell culture medium at a final concentration of 1-10 µM.

-

Immediately begin imaging the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye (Excitation: ~405 nm, Emission: ~470 nm).

-

Time-lapse imaging can be performed to monitor the labeling process in real-time.

-

Application in Drug Delivery

The TCO-tetrazine ligation is a powerful tool for pretargeted drug delivery. This strategy involves administering a TCO-modified targeting agent (e.g., an antibody) which accumulates at the disease site. Subsequently, a tetrazine-conjugated drug is administered, which then reacts specifically with the TCO groups at the target site, leading to localized drug release.

A variation of this is the "click-to-release" system, where a TCO-caged drug is administered. Upon reaction with a pretargeted tetrazine, the TCO linker is cleaved, releasing the active drug. This approach minimizes systemic toxicity by concentrating the therapeutic agent at the desired location.

Visualizing Workflows and Pathways

TCO-Tetrazine Bioorthogonal Ligation Mechanism

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental Workflow for Pretargeted In Vivo Imaging

Caption: Workflow for pretargeted in vivo imaging.

Hypothetical Workflow for Studying GPCR Internalization

While direct evidence for the use of this compound in studying GPCR signaling is not prevalent in the searched literature, a hypothetical experimental design can be proposed based on its capabilities. This workflow would allow for the specific labeling and tracking of a GPCR of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarin-PEG2-SCO | SiChem GmbH [shop.sichem.de]

- 11. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Coumarin-PEG2-TCO in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Coumarin-PEG2-TCO, a fluorescent probe designed for bioorthogonal chemistry applications. We will delve into its core mechanism of action, present relevant quantitative data for closely related compounds, provide detailed experimental protocols for its application, and visualize key processes using logical diagrams.

Core Principles: Mechanism of Action

This compound is a trifunctional molecule designed for specific and efficient labeling of biomolecules in complex biological environments. Its mechanism of action is centered around the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. The molecule consists of three key components:

-

Coumarin (B35378): A fluorescent reporter group. Coumarin dyes are known for their high quantum yields and sensitivity to the local environment.[1] In the context of bioorthogonal probes, coumarin derivatives are often designed to be "fluorogenic," meaning their fluorescence is significantly enhanced upon reaction with their target.[2][3][4] This "turn-on" mechanism is crucial for achieving a high signal-to-noise ratio in imaging experiments, as it minimizes background fluorescence from unreacted probes.[5][6]

-

PEG2 (Polyethylene Glycol linker): A short, hydrophilic spacer. The two polyethylene (B3416737) glycol units enhance the water solubility of the molecule, which is advantageous for experiments in aqueous biological buffers. The linker also provides spatial separation between the coumarin fluorophore and the reactive TCO group, which can minimize potential steric hindrance during the bioorthogonal reaction.

-

TCO (trans-cyclooctene): A highly strained alkene that serves as the bioorthogonal reactive handle. The ring strain of the trans-cyclooctene (B1233481) makes it an exceptionally reactive dienophile in IEDDA reactions.[7] It reacts specifically and rapidly with tetrazine-modified molecules.[8][9]

The core of this compound's functionality lies in the TCO-tetrazine ligation . This reaction is a cornerstone of bioorthogonal chemistry due to its extraordinary speed and selectivity.[7] When this compound is introduced to a system containing a tetrazine-modified biomolecule, the TCO moiety reacts with the tetrazine via an IEDDA cycloaddition. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[7] This reaction is irreversible and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[7]

A key feature of many coumarin-tetrazine bioorthogonal systems is the fluorogenic response . The tetrazine moiety can act as a quencher for the coumarin's fluorescence through a process called through-bond energy transfer (TBET).[2][3][4] Upon the IEDDA reaction with TCO, the tetrazine is consumed, disrupting the quenching mechanism and leading to a significant increase in the coumarin's fluorescence emission.[2][3][4] This "lighting up" provides a direct and sensitive readout of the labeling event.

Data Presentation

Table 1: Photophysical Properties of Representative Coumarin Dyes

| Feature | Coumarin 102[2] | 7-Hydroxy-4-methylcoumarin | Coumarin-30[10] |

| Excitation Max (λex) | ~390 nm | ~360 nm | ~408 nm |

| Emission Max (λem) | ~450 nm | ~450 nm | ~480 nm |

| Quantum Yield (Φ) | 0.66 (in water) | ~0.63 | ~0.5-0.9 (solvent dependent) |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ | ~30,000 M⁻¹cm⁻¹ |

Note: The exact photophysical properties of this compound will depend on its specific chemical structure and the solvent environment.

Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | 9:1 Methanol/Water |

| TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C |

| TCO-PEG₄ | Methyl-substituted tetrazine | 463 | PBS, 37°C |

| Axial TCO-carbamate | Dipyridyl-tetrazine | 57.7 | Not specified |

| Axial TCO-carbamate | Dimethyl-tetrazine | 0.54 | Not specified |

Note: The reaction rate of this compound will be influenced by the specific tetrazine partner used in the experiment.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving a this compound probe. These are generalized protocols and may require optimization for specific applications.

General Protocol for Labeling Tetrazine-Modified Proteins in Solution

Objective: To fluorescently label a protein that has been pre-functionalized with a tetrazine moiety.

Materials:

-

Tetrazine-modified protein of interest

-

This compound (resuspended in anhydrous DMSO to a stock concentration of 1-10 mM)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Spin desalting columns or size-exclusion chromatography system for purification

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Immediately before use, thaw the this compound stock solution.

-

-

Labeling Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).

-

-

Purification:

-

Remove the unreacted this compound using a spin desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer before loading the reaction mixture.

-

-

Characterization:

-

Confirm labeling by measuring the absorbance spectrum of the conjugate. The spectrum should show the protein absorbance peak (~280 nm) and the coumarin absorbance peak (~400 nm).

-

The degree of labeling can be determined using the molar extinction coefficients of the protein and the coumarin dye.

-

Protocol for Live-Cell Surface Labeling

Objective: To label cell surface glycoproteins that have been metabolically engineered to display tetrazine groups.

Materials:

-

Cells with tetrazine-modified surface glycoproteins

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

-

-

Labeling Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

-

Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined through titration.

-

-

Labeling:

-

Remove the existing culture medium from the cells and wash once with warm PBS.

-

Add the this compound labeling solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye (e.g., excitation ~405 nm, emission ~470 nm).

-

Mandatory Visualizations

Signaling Pathway: The TCO-Tetrazine Ligation Mechanism

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental Workflow: Live-Cell Labeling

Caption: A generalized workflow for labeling and imaging biomolecules.

Logical Relationship: Fluorogenic Activation

Caption: Principle of fluorogenic activation upon TCO ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorogenic Coumarins Activated via Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coumarin-PEG2-TCO as a Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG2-TCO is a fluorescent probe that combines the photophysical advantages of a coumarin (B35378) dye with the versatility of bioorthogonal chemistry. This molecule is specifically designed for the fluorescent labeling of biomolecules in complex biological systems. Its architecture comprises three key functional units: a 7-(diethylamino)coumarin core that provides the fluorescent signal, a short polyethylene (B3416737) glycol (PEG) linker that enhances aqueous solubility and biocompatibility, and a trans-cyclooctene (B1233481) (TCO) moiety that serves as a highly reactive handle for bioorthogonal ligation.[1][2]

The primary application of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized target.[1] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for live-cell imaging and in vivo studies.[3] The specificity of the TCO-tetrazine reaction ensures that the fluorescent label is attached only to the intended target, minimizing off-target effects and background signal.

This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application, and visualizations of relevant workflows and signaling pathways.

Core Properties of this compound

The fluorescent properties of this compound are primarily determined by its 7-(diethylamino)coumarin core. This fluorophore is known for its brightness, photostability, and sensitivity to the local microenvironment.[4][5] The PEG2 linker serves to improve the molecule's hydrophilicity, which can reduce non-specific binding and aggregation in aqueous buffers.[6]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C29H41N3O7 | [7] |

| Molecular Weight | 543.65 g/mol | [7] |

| Appearance | Light tan solid/oil | [8] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [9] |

Fluorescent Properties

| Property | Representative Value | Reference |

| Excitation Maximum (λex) | ~430 - 445 nm | [10] |

| Emission Maximum (λem) | ~450 - 510 nm | [1][10] |

| Stokes Shift | ~20 - 65 nm | [4] |

| Molar Extinction Coefficient (ε) | ~52,500 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.60 - 0.85 | [4][11] |

| Fluorescence Lifetime (τ) | ~2 - 4 ns |

Bioorthogonal Reaction: The Inverse-Electron-Demand Diels-Alder Cycloaddition

The TCO moiety of this compound reacts with a tetrazine via an iEDDA cycloaddition. This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient labeling even at low concentrations of reactants.[3]

Reaction Kinetics

| Parameter | Value | Reference |

| Reaction Type | Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition | [3] |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ (depending on the tetrazine) | [12] |

| Catalyst Requirement | None (Copper-free) | [3] |

| Biocompatibility | High; low cytotoxicity and does not perturb biological systems | [12] |

Experimental Protocols

The following protocols describe the use of this compound for the fluorescent labeling of cell surface glycans through metabolic glycoengineering. This is a common application for TCO-functionalized probes.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with a Tetrazine-Modified Sugar

This protocol describes the introduction of a tetrazine handle onto cell surface glycans.

A. Materials Required

-

Mammalian cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Peracetylated N-tetrazinyl-acetylmannosamine (Ac4ManNTz) or a similar tetrazine-modified sugar

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture plates or dishes

B. Step-by-Step Procedure

-

Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to 70-80% confluency.

-

Prepare Ac4ManNTz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNTz in sterile DMSO.

-

Metabolic Incubation: Add the Ac4ManNTz stock solution to the complete culture medium to a final concentration of 25-50 µM. For a negative control, add an equivalent volume of DMSO to a separate culture vessel.

-

Incubation: Incubate the cells for 1-3 days under normal cell culture conditions (37°C, 5% CO₂).

Protocol 2: Fluorescent Labeling of Tetrazine-Modified Glycans with this compound

This protocol describes the "click" reaction between the tetrazine-labeled cells and this compound.

A. Materials Required

-

Cells with tetrazine-functionalized surface glycans (from Protocol 1)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Anhydrous DMSO

B. Step-by-Step Procedure

-

Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light.

-

Wash Cells: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated tetrazine-modified sugar.

-

Labeling Reaction: Dilute the this compound stock solution in serum-free culture medium to a final concentration of 5-20 µM. Add the labeling medium to the cells.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with a filter set appropriate for coumarin (e.g., DAPI or blue excitation filter).

Visualizations

Experimental Workflow for Cell Surface Glycan Labeling

Caption: Workflow for labeling cell surface glycans using metabolic engineering and this compound.

Signaling Pathway Visualization: Investigating Receptor Glycosylation

Changes in cell surface glycosylation are known to play a crucial role in various signaling pathways, including those involving receptor tyrosine kinases (RTKs). For example, altered glycosylation of an RTK can affect its dimerization, ligand binding, and subsequent downstream signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound to visualize changes in receptor glycosylation.

Caption: A hypothetical signaling pathway involving a glycosylated receptor that can be studied.

By using this compound to label and visualize the glycans on the RTK, researchers can investigate how changes in glycosylation, perhaps under different cellular conditions or in disease states, affect the receptor's function and the downstream signaling cascade. For instance, an increase or decrease in the coumarin fluorescence intensity on the cell surface could correlate with altered cellular responses.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a reliable method for the fluorescent labeling of biomolecules in living systems. Its bright and photostable coumarin fluorophore, combined with the highly efficient and specific TCO-tetrazine bioorthogonal reaction, enables high-contrast imaging with minimal background. The detailed protocols and conceptual visualizations provided in this guide serve as a starting point for the application of this compound in a wide range of research and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarin triazabutadienes for fluorescent labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging Protein Protein Interactions inside Living Cells via Interaction-Dependent Fluorophore Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

- 11. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the TCO-Tetrazine Ligation Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the trans-cyclooctene (B1233481) (TCO) and 1,2,4,5-tetrazine (B1199680) ligation, a cornerstone of bioorthogonal chemistry. We will delve into the core principles, reaction kinetics, applications, and detailed experimental protocols relevant to professionals in drug development and life sciences research.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The TCO-tetrazine ligation is a powerful conjugation strategy renowned for its exceptional speed, specificity, and biocompatibility.[1] This reaction is a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the strained alkene of the TCO (the dienophile) and the electron-deficient diene of the tetrazine.[2][3] This initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[1][4]

Key characteristics of this reaction include:

-

Exceptional Reaction Kinetics : The TCO-tetrazine ligation is among the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can reach up to 10⁷ M⁻¹s⁻¹.[1][4] This allows for efficient conjugation even at the low micromolar or nanomolar concentrations typical of biological systems.[5]

-

Biocompatibility : The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature to 37°C) without the need for cytotoxic catalysts like copper, which is a requirement for other click chemistry reactions such as CuAAC.[1][5][6]

-

High Specificity and Orthogonality : TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines or thiols.[1][6] This ensures that conjugation is highly specific and avoids off-target side reactions.[1]

-

Irreversibility and Stability : The formation of the dihydropyridazine bond is irreversible due to the release of N₂ gas, and the resulting conjugate is highly stable under biological conditions.[1][3] However, the stability of TCO reagents themselves can be a consideration, as they can isomerize to the less reactive cis-isomer in the presence of thiols or upon prolonged storage.[7][8]

Reaction Mechanism and Kinetics

The reaction is a two-step process initiated by a [4+2] IEDDA cycloaddition, followed by a retro-Diels-Alder reaction that eliminates N₂.[4] The rate of the reaction is influenced by the electronic properties of the reactants; electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the ligation.[4][9] The inherent ring strain of the trans-configured double bond in the TCO is the primary driver for its high reactivity.[1]

Mechanism of the TCO-Tetrazine Bioorthogonal Ligation.

Quantitative Data Presentation

The efficiency of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The following tables summarize key quantitative data from various sources.

Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |

|---|---|---|---|

| TCO | Dipyridyl tetrazine | 2,000 (±400) | 9:1 Methanol/Water |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Aqueous |

| TCO | Methyl-substituted tetrazines | up to 1,000 | Aqueous |

| sTCO (strained) | 3,6-diphenyl-s-tetrazine | 3,100 | Methanol, 25°C |

| d-TCO (dioxolane-fused) | Dipyridyl tetrazine | 366,000 (±15,000) | Water, 25°C |

| Cyclopropane-fused TCO | Dipyridyl tetrazine | 3,300,000 (±40,000) | Water, 25°C |

| General Range | Various | 1 - 1 x 10⁶ | PBS Buffer |

Table 2: Comparison with Other Click Chemistry Reactions

| Feature | Tetrazine-TCO Ligation | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

|---|---|---|---|

| Rate Constant (k₂) M⁻¹s⁻¹ | 800 - 30,000 (typically), up to 10⁷ | 10 - 10⁴ | ~1 |

| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |

| Catalyst Required | No | Yes (Copper I) | No |

| Reaction Conditions | Aqueous media, room temp, pH 6-9 | Aqueous/Organic, room temp | Aqueous media, room temp |

Citation:[12]

Key Applications in Drug Development and Research

The unique properties of the TCO-tetrazine ligation make it an invaluable tool for a wide range of applications.

-

Antibody-Drug Conjugates (ADCs): The precise, stable, and catalyst-free nature of the linkage is ideal for attaching potent cytotoxic drugs to tumor-targeting antibodies, enhancing therapeutic efficacy and minimizing off-target toxicity.[1][5]

-

Live-Cell and In Vivo Imaging: The rapid kinetics and bioorthogonality allow for the labeling and tracking of biomolecules in living cells and whole organisms without disrupting their natural functions.[1][5] This is particularly valuable in pretargeted imaging, where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[13]

-

Click-to-Release Chemistry: The reaction can be engineered to trigger the cleavage of a carbamate (B1207046) substituent from a TCO, enabling the controlled release of drugs or caged compounds at a specific site of action.[14]

-

Biomolecule Conjugation: The reaction is widely used for conjugating various biomolecules, including proteins, peptides, nucleic acids, and lipids, for applications in diagnostics, proteomics, and materials science.[5][9][15]

Experimental Protocols

The following are generalized protocols for the labeling and conjugation of proteins. Researchers should optimize reactant concentrations, incubation times, and buffer conditions for their specific application.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein.

-

Materials:

-

Methodology:

-

Protein Preparation: Dissolve or exchange the protein into an amine-free reaction buffer at a concentration of 1-5 mg/mL.[2][16] If the stock buffer contains Tris or glycine, a buffer exchange is mandatory.[2]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[3][16]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[16] Incubate for 30-60 minutes at room temperature.[2][6]

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[2][16]

-

Purification: Remove excess, unreacted TCO reagent using a spin desalting column or dialysis, exchanging the protein into the desired storage buffer.[2][16]

-

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

-

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug, or another protein)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

-

Methodology:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and dilute it into the reaction buffer.

-

Ligation Reaction: Mix the TCO-protein and the tetrazine-labeled molecule. A 1:1 molar ratio is common, though a slight excess (1.05-1.5 equivalents) of the tetrazine component can be used to ensure complete conjugation of the TCO-protein.[2][16]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[2] Longer incubation may be required at lower temperatures.[2] For reactions involving fluorescent dyes, protect the mixture from light.[3]

-

Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[2][6]

-

Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.[1][2]

-

General workflow for protein labeling and TCO-tetrazine ligation.

Troubleshooting and Optimization

While robust, the reaction can sometimes be suboptimal. The following provides guidance on common issues.

A troubleshooting workflow for slow or incomplete TCO-tetrazine reactions.

-

Reactant Integrity: Tetrazines and TCOs can degrade over time, especially in aqueous media or in the presence of contaminants.[17] TCOs are known to be sensitive to thiols and UV light.[17] It is crucial to use freshly prepared solutions and store reagents appropriately.

-

Steric Hindrance: If the reactive TCO or tetrazine moiety is sterically hindered (e.g., buried within a protein's structure), the reaction rate can be significantly reduced. Introducing a PEG spacer or other linkers between the biomolecule and the reactive group can improve accessibility.

-

pH: The reaction is generally tolerant of a pH range from 6 to 9, but the stability of NHS esters used for labeling is pH-dependent, favoring a pH of 7-9 for efficient acylation of amines.[2][16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Properties of Coumarin-PEG2-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG2-TCO is a fluorescent probe designed for bioorthogonal chemistry applications. It incorporates three key functional components:

-

A coumarin (B35378) fluorophore: A versatile photoluminescent core known for its sensitivity to the local environment.[5][6]

-

A polyethylene (B3416737) glycol (PEG) linker: A short, hydrophilic PEG2 spacer that enhances aqueous solubility and biocompatibility.

-

A trans-cyclooctene (B1233481) (TCO) moiety: A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions.[7][8]

The primary application of this compound is in "click chemistry," where it rapidly and specifically reacts with a tetrazine-labeled biomolecule.[7][9] This reaction is often fluorogenic, meaning the fluorescence of the coumarin dye is significantly enhanced upon ligation, making it a powerful tool for no-wash imaging and detection of biomolecules in living systems.[10][11][12][13]

Representative Spectroscopic Data

The following table summarizes the anticipated spectroscopic properties of this compound in a standard organic solvent like ethanol (B145695) or a buffered aqueous solution. These values are based on data from structurally similar coumarin derivatives.[3][4][14]

| Spectroscopic Property | Representative Value | Unit | Notes |

| Absorption Maximum (λmax) | ~375 - 430 | nm | Corresponds to the S0 → S1 electronic transition. The exact wavelength is influenced by solvent polarity.[15] |

| Molar Extinction Coefficient (ε) | ~20,000 - 45,000 | M-1cm-1 | A measure of how strongly the molecule absorbs light at λmax.[4][16] |

| Emission Maximum (λem) | ~450 - 480 | nm | Typically emits in the blue-green region of the spectrum.[6][17] |

| Fluorescence Quantum Yield (ΦF) | 0.50 - 0.85 | - | Represents the efficiency of the fluorescence process. Can be highly solvent-dependent.[1][2][3] |

Experimental Protocols

Detailed methodologies for the characterization of fluorescent probes like this compound are provided below.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption maximum (λmax) and molar extinction coefficient (ε).

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or phosphate-buffered saline)

-

Dual-beam UV-Vis spectrophotometer

-

Matched 1 cm pathlength quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the chosen solvent. A typical concentration range for determining ε is 1 µM to 20 µM.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Blanking: Fill one cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam of the spectrophotometer. Fill a second cuvette with the same pure solvent and place it in the sample beam. Run a baseline correction over the desired wavelength range (e.g., 250-600 nm).

-

Measurement:

-

Replace the solvent in the sample cuvette with the most dilute this compound solution.

-

Scan the absorbance from 250 nm to 600 nm.[18] The peak of the lowest energy absorption band is the λmax.

-

Record the absorbance value at λmax.

-

Repeat the measurement for all prepared dilutions, starting from the lowest concentration. Ensure the maximum absorbance reading is within the linear range of the instrument (typically < 1.5 AU).

-

-

Data Analysis:

-

Plot the absorbance at λmax versus the concentration of the dye.

-

Perform a linear regression on the data points. According to the Beer-Lambert law (A = εcl), the slope of the line is the molar extinction coefficient (ε).[19]

-

Fluorescence Spectroscopy

This protocol describes how to determine the excitation and emission maxima (λex, λem) and the relative fluorescence quantum yield (ΦF).

Materials:

-

This compound dilute solution (absorbance at excitation wavelength should be < 0.1 AU to avoid inner-filter effects)[3]

-

Quantum yield standard with a known ΦF in the same solvent (e.g., Coumarin 1 or Coumarin 343 in ethanol)[3][4]

-

Spectrofluorometer

-

1 cm pathlength quartz fluorescence cuvettes

Procedure:

-

Determine Excitation and Emission Maxima:

-

Place the dilute this compound solution in the spectrofluorometer.

-

Set the emission monochromator to a wavelength slightly longer than the absorbance maximum (e.g., 460 nm) and scan the excitation monochromator over a range (e.g., 300-450 nm). The resulting peak is the excitation maximum (λex).

-

Set the excitation monochromator to the determined λex and scan the emission monochromator (e.g., from 420 nm to 600 nm). The resulting peak is the emission maximum (λem).[20]

-

-

Measure Fluorescence Quantum Yield:

-

Prepare a solution of the quantum yield standard in the same solvent, with an absorbance at the excitation wavelength that is closely matched to the sample solution.

-

Record the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectrum of the sample, exciting at its λex. Integrate the area under the emission curve.

-

Without changing the instrument settings, measure the fluorescence emission spectrum of the standard, exciting at the same wavelength. Integrate the area under its emission curve.

-

-

Data Analysis:

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

-

-

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the standard workflow for the complete spectroscopic characterization of a fluorescent probe like this compound.

Caption: Workflow for Spectroscopic Characterization.

Bioorthogonal Reaction Signaling Pathway

This diagram illustrates the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is the core mechanism for the application of this compound in bioorthogonal labeling.

References

- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. omlc.org [omlc.org]

- 4. omlc.org [omlc.org]

- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Systematic Study of Coumarin-Tetrazine Light-Up Probes for Bioorthogonal Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Spectrum [Coumarin 343] | AAT Bioquest [aatbio.com]

- 18. uv.es [uv.es]

- 19. researchgate.net [researchgate.net]

- 20. cup.uni-muenchen.de [cup.uni-muenchen.de]

An In-depth Technical Guide to the Excitation and Emission Spectra of Coumarin-PEG2-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of Coumarin-PEG2-TCO, a fluorescent probe designed for bioorthogonal labeling. Given the limited availability of specific spectral data for this exact compound, this guide leverages data from structurally analogous 7-aminocoumarin (B16596) derivatives to provide a robust predictive framework for its use.

Core Photophysical Properties

This compound incorporates a 7-aminocoumarin fluorophore, a class of dyes known for their sensitivity to the local environment. The electron-donating amino group at the 7-position significantly influences the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its absorption and emission properties. The photophysical characteristics are highly dependent on solvent polarity, with fluorescence emission generally red-shifting as solvent polarity increases.

Quantitative Data Summary

The following table summarizes the typical excitation and emission maxima for 7-aminocoumarin derivatives in various solvents. These values provide a reliable estimate for the spectral behavior of this compound.

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |

| 7-Aminocoumarin | Various | ~380 | ~444 | [1] |

| 7-(Diethylamino)coumarin | Various | ~405 | ~450 | [2] |

| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | Water | 444 | - | [3] |

| 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | Isooctane/AOT | 420 | 449-459 | [3] |

Experimental Protocols

This section details a generalized protocol for acquiring the fluorescence excitation and emission spectra of this compound.

Materials and Equipment

-

This compound

-

Spectroscopic grade solvents (e.g., DMSO, PBS, ethanol)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

-

Micropipettes

Procedure

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like anhydrous DMSO. Protect the solution from light and store at -20°C.

-

Working Solution Preparation: Dilute the stock solution in the desired experimental buffer or solvent (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to avoid inner filter effects.

-

Spectra Acquisition:

-

Transfer the working solution to a quartz cuvette.

-

Place the cuvette in the sample holder of the fluorometer.

-

Emission Spectrum: Set the excitation wavelength to the expected maximum (e.g., ~400-420 nm) and scan a range of emission wavelengths (e.g., 430-600 nm).

-

Excitation Spectrum: Set the emission wavelength to the maximum identified in the previous step and scan a range of excitation wavelengths (e.g., 350-450 nm).

-

-

Data Analysis: Record the wavelengths of maximum excitation and emission intensity. The Stokes shift can be calculated as the difference between the emission maximum and the excitation maximum.

Bioorthogonal Labeling Workflow

This compound is designed for bioorthogonal labeling via the inverse-electron-demand Diels-Alder (iEDDA) reaction. The trans-cyclooctene (B1233481) (TCO) moiety reacts specifically and rapidly with a tetrazine-functionalized molecule of interest. This "click chemistry" reaction is highly efficient and can be performed in complex biological media.

Signaling Pathway: Bioorthogonal Labeling

The following diagram illustrates the workflow for labeling a tetrazine-modified biomolecule with this compound.

Caption: Experimental workflow for labeling a biomolecule with this compound.

Logical Relationship of the iEDDA Reaction

The reaction between the TCO group of the coumarin (B35378) probe and the tetrazine on the target molecule is a highly specific and rapid cycloaddition. This reaction forms a stable covalent bond, effectively "clicking" the fluorescent coumarin onto the target.

Caption: Logical relationship of the TCO-tetrazine bioorthogonal reaction.

References

- 1. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

An In-depth Technical Guide to Coumarin Dyes for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) dyes represent a versatile and widely utilized class of fluorophores in biological imaging. Their robust photophysical properties, including high fluorescence quantum yields and sensitivity to the microenvironment, coupled with their amenability to chemical modification, make them powerful tools for visualizing cellular structures and dynamic processes. This guide provides a comprehensive overview of coumarin dyes, their applications, quantitative data for common derivatives, and detailed experimental protocols.

Introduction to Coumarin Dyes

Coumarin and its derivatives are heterocyclic compounds based on a benzopyranone structure.[] This core scaffold is responsible for their inherent fluorescent properties, typically exhibiting blue-green fluorescence upon excitation with ultraviolet light.[] The versatility of coumarin dyes stems from the ability to readily modify their structure at various positions, which allows for the fine-tuning of their photophysical characteristics, such as absorption and emission wavelengths, Stokes shift, quantum yield, and photostability.[2][3]

Substitutions on the coumarin ring can significantly alter its properties. For instance, introducing electron-donating groups, such as an amino group at the 7-position, can enhance fluorescence.[] Conversely, electron-withdrawing groups at the 3- or 4-positions can also modulate the fluorescence output.[] This adaptability has led to the development of a vast library of coumarin-based probes tailored for specific biological applications.[4][5]

Advantages of Coumarin Dyes:

-

High Quantum Yields: Many coumarin derivatives are highly fluorescent, providing bright signals for sensitive detection.[4]

-

Photostability: They generally exhibit good resistance to photobleaching, allowing for longer imaging experiments.[][4]

-

Environmental Sensitivity: The fluorescence of some coumarin dyes is sensitive to the polarity of their local environment, making them useful for studying changes in cellular microenvironments.[]

-

Tunable Properties: Their spectral properties can be easily modified through chemical synthesis to suit different experimental needs, including multicolor imaging.[][2]

-

Biocompatibility: Many coumarin derivatives show low toxicity, making them suitable for live-cell imaging.[]

Limitations:

-

Autofluorescence Overlap: The blue-green emission of some coumarins can overlap with the natural autofluorescence of cells, potentially complicating image analysis.[][4]

-

Limited Brightness in Some Cases: The absorption capacity of some coumarin dyes can be relatively weak, leading to lower brightness compared to other classes of fluorophores.[]

Applications in Biological Imaging

The unique properties of coumarin dyes have led to their widespread use in a variety of biological imaging applications:

-

Organelle Staining: Specific coumarin derivatives have been designed to selectively accumulate in and visualize various cellular organelles, including the endoplasmic reticulum, mitochondria, and lipid droplets.[7][8][9] For example, Coumarin 6 is a lipophilic probe widely used for imaging biological membranes and lipids.[]

-

Labeling of Biomolecules: Coumarin dyes can be conjugated to proteins, nucleic acids, and other biomolecules to track their localization and dynamics within cells.[] Their small size minimizes potential interference with the function of the labeled molecule.[]

-

Sensing of Analytes: Coumarin-based probes have been developed to detect specific ions, small molecules, and reactive oxygen species (ROS), often through a "turn-on" fluorescence mechanism where the dye's fluorescence is enhanced upon binding to its target.[10][11] This allows for the visualization of dynamic changes in cellular signaling pathways.[10]

-

Enzyme Activity Assays: Coumarin derivatives are frequently used as substrates for detecting enzymatic activity. Cleavage of a non-fluorescent coumarin substrate by an enzyme releases the highly fluorescent coumarin, providing a quantifiable measure of enzyme activity.[12]

-

Two-Photon Microscopy: Certain coumarin derivatives, particularly those with extended π-conjugated systems like benzo[g]coumarins, exhibit significant two-photon absorption cross-sections.[4][13] This makes them suitable for two-photon microscopy, which allows for deeper tissue imaging with reduced photodamage.[13]

Quantitative Data of Common Coumarin Dyes

The selection of a suitable coumarin dye for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for several commonly used coumarin derivatives.

| Dye Name | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Applications |

| 7-Amino-4-methylcoumarin (AMC) | ~351[14] | ~430[14] | ~79[14] | Varies with solvent and binding[14] | Not readily available | Enzyme assays, pH sensing[12][14] |

| Coumarin 1 | ~375[14] | ~446[14] | ~71[14] | Varies with solvent and binding[14] | Not readily available | General cellular staining[14] |

| Coumarin 343 X azide | ~437[15] | ~477[15] | ~40 | Not specified | Not specified | Click chemistry labeling in live cells[15] |

| Coumarin 6 | Not specified | Not specified | Not specified | Not specified | Not specified | Lipid and membrane imaging[] |

| Benzo[g]coumarin Derivatives | Longer wavelengths (red/far-red)[13] | Longer wavelengths (red/far-red)[13] | Large | High[4] | Not specified | Two-photon microscopy, deep tissue imaging[4][13] |

| Coumarin Disperse Yellow 82 | Not specified | Not specified | Not specified | Photodegradation quantum yield ~1.2 - 5.8 x 10⁻⁵ (solvent dependent)[16] | Not specified | Photostability studies[16][17] |

| SWJT-14 | Not specified | Not specified | Not specified | Not specified | Detection limit for Cys: 0.02 µM[11] | Differentiated detection of biothiols[11] |

| Coumarin-based ER Probes | ~400[7] | 435 - 525 (in methanol)[7] | >35 | 0.60[7] | Not specified | Endoplasmic reticulum imaging[7] |

Experimental Protocols

This section provides detailed protocols for the use of coumarin dyes in cellular imaging.

Preparation of Stock Solutions

-

Reagents and Materials:

-

Coumarin dye powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Bring the lyophilized coumarin dye and anhydrous DMSO to room temperature.[10]

-

Prepare a stock solution by dissolving the dye in DMSO to a concentration of 1-10 mM.[10][14]

-

Vortex or pipette up and down to ensure the dye is completely dissolved.[10]

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.[10][14]

-

Live-Cell Staining Protocol

-

Reagents and Materials:

-

Coumarin dye stock solution (1-10 mM in DMSO)

-

Cells cultured on glass-bottom dishes or coverslips

-

Pre-warmed cell culture medium

-

Pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-cell imaging buffer

-

-

Procedure:

-

Culture cells to the desired confluency.[14]

-

Prepare a working solution of the coumarin dye by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.[14]

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.[14]

-

Add the dye working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may need to be optimized.[14][15]

-

After incubation, remove the dye solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound dye.[10][14]

-

Add fresh, pre-warmed imaging buffer or culture medium to the cells.[14]

-

The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets.[10]

-

Fixed-Cell Staining Protocol

-

Reagents and Materials:

-

Coumarin dye stock solution (1-10 mM in DMSO)

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) or Formaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Mounting medium

-

-

Procedure:

-

Culture cells to the desired confluency on coverslips.[14]

-

Wash the cells once with PBS.[14]

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[10][14]

-

Wash the cells three times with PBS for 5 minutes each.[14]

-

(Optional) Permeabilization: If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10][14]

-

Wash the cells three times with PBS for 5 minutes each.[14]

-

Prepare a working solution of the coumarin dye in PBS at a final concentration of 1-10 µM.[14]

-

Incubate the fixed (and permeabilized) cells with the dye working solution for 20-30 minutes at room temperature, protected from light.[14]

-

Wash the cells three times with PBS for 5 minutes each.[14]

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.[10]

-

Image the slides using a fluorescence microscope.[10]

-

Visualizations

Generalized Signaling Pathway Detection

Many coumarin-based probes are designed as "turn-on" sensors that fluoresce upon interaction with a specific analyte, such as a reactive oxygen species (ROS) or a biothiol, which are often key components of cellular signaling pathways.[10]

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the typical workflow for staining live cells with a coumarin dye for fluorescence microscopy.

Structure-Property Relationship of Coumarin Dyes

The fluorescence properties of coumarin dyes are highly dependent on their chemical structure. Substituents on the coumarin core can modulate the intramolecular charge transfer (ICT) characteristics, thereby tuning the emission wavelength.

References

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 7. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]

A Technical Guide to the Bioorthogonal Applications of Trans-Cyclooctene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trans-cyclooctene (B1233481) (TCO) and its central role in bioorthogonal chemistry. With a particular focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, this document details the core principles, applications, quantitative data, and experimental methodologies that underscore TCO's utility in advancing drug development, molecular imaging, and proteomics.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of trans-cyclooctene's utility in bioorthogonal chemistry is its extraordinarily rapid and specific reaction with 1,2,4,5-tetrazines (Tz).[1][2] This reaction, often termed the TCO-tetrazine ligation, proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][3]

Key characteristics of this ligation make it exceptionally well-suited for use in complex biological systems:

-

Exceptional Reaction Kinetics : The TCO-tetrazine ligation is renowned for being one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹ and beyond.[3][4] This allows for efficient conjugation even at the low micromolar or nanomolar concentrations typical of biological systems.[5]

-

Superb Biocompatibility : The reaction proceeds readily under physiological conditions (e.g., aqueous media, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper, which are required for other common click reactions.[1][5]

-

High Specificity and Orthogonality : TCO and tetrazine are abiotic functional groups that do not react with naturally occurring functionalities in biomolecules, such as amines or thiols.[1] This ensures that the ligation is highly specific and avoids off-target modifications.[1]

-

Irreversibility and Stability : The final dihydropyridazine bond is highly stable under biological conditions, ensuring the integrity of the resulting conjugate.[1] The only byproduct is nitrogen gas.[3]

Figure 1: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data: Reactivity and Stability of TCO Derivatives

The reactivity of the TCO-tetrazine ligation is highly dependent on the specific structures of both reactants. Ring strain and electronic modifications have led to the development of several generations of TCO derivatives with vastly different performance characteristics. The most reactive derivatives often exhibit a trade-off in terms of stability, particularly a susceptibility to isomerization to the less reactive cis-cyclooctene isomer, which can be promoted by thiols.[2]

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations

This table summarizes reported rate constants for the reaction between various TCO derivatives and common tetrazine partners, illustrating the impact of structural modifications on reactivity.

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| trans-Cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | ~2,000 | 9:1 Methanol/Water |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | Not Specified |

| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified |

| d-TCO (dioxolane-fused) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | Water, 25°C[4] |

| s-TCO (cyclopropane-fused) | Water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 (± 40,000) | Water, 25°C[4] |

Table 2: Stability of TCO Derivatives

This table provides a comparative overview of the stability of key TCO derivatives in biologically relevant conditions.

| TCO Derivative | Condition | Stability Profile |

| s-TCO | 30 mM thiols | Rapidly isomerizes.[2] |

| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days.[2] |

| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days.[2] |

| d-TCO | 30 mM thiols, pH 7.4 | 43% isomerization after 5 hours.[2] |

Applications in Research and Drug Development

The unique combination of speed, selectivity, and biocompatibility has positioned the TCO-tetrazine ligation as a premier tool in various biomedical applications.

Pre-targeted Nuclear Imaging

In nuclear medicine, particularly for Positron Emission Tomography (PET), pre-targeting strategies are used to improve the target-to-background signal ratio and reduce the radiation dose to healthy tissues.[6] This is especially valuable when using targeting vectors like monoclonal antibodies (mAbs), which have long circulation times.

The workflow involves two steps:

-

An antibody conjugated with TCO is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation.

-

A small, rapidly clearing tetrazine molecule carrying a short-lived radionuclide (e.g., ¹⁸F or ⁶⁸Ga) is administered.[6] It quickly reacts with the TCO-labeled antibody at the target site, concentrating the radioactive signal for high-contrast imaging.[7]

Figure 2: Experimental workflow for pre-targeted PET imaging.

Targeted Drug Delivery and "Click-to-Release"

TCO chemistry is instrumental in constructing advanced antibody-drug conjugates (ADCs).[8][9] A particularly innovative strategy is the "click-to-release" system, which allows for triggered drug release at the target site.[10] In this approach, a TCO derivative is used as a cleavable linker, connecting a potent cytotoxic drug to the antibody. The ADC remains stable and inactive in circulation. Upon administration of a tetrazine activator, the ensuing IEDDA reaction triggers a cleavage cascade that liberates the active drug specifically at the location where the ADC has accumulated.[10]

Figure 3: Logical workflow for targeted drug delivery via click-to-release.

Proteomics and Live-Cell Imaging

The ability to perform the TCO-tetrazine ligation in living systems has made it a powerful tool for proteomics and live-cell imaging. Proteins can be labeled with TCO through several methods:

-

Non-specific Labeling : Reacting lysine (B10760008) residues on a protein with a TCO-NHS ester.[11]

-

Site-Specific Labeling : Genetically encoding a TCO-containing non-canonical amino acid (ncAA), such as TCO-lysine, at a specific site in the protein of interest.[5]

Once labeled, the TCO-protein can be visualized in live cells using a tetrazine-conjugated fluorophore.[4] Many tetrazine-dyes are fluorogenic, meaning their fluorescence is quenched until they react with TCO, which dramatically reduces background signal and enables no-wash imaging protocols.[4] For proteomic analysis, TCO-labeled proteins can be reacted with a tetrazine-biotin (B11829199) probe, followed by enrichment on streptavidin beads for subsequent identification and quantification by mass spectrometry.

Figure 4: Workflow for TCO-based proteomic analysis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing TCO chemistry.

Protocol: Antibody Conjugation with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a monoclonal antibody with a TCO-NHS ester.

Materials:

-

Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

-

TCO-PEG-NHS ester.

-

Anhydrous DMSO.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting spin columns (e.g., Zeba Spin) or dialysis equipment for purification.

Procedure:

-

Antibody Preparation :

-

If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), exchange the buffer to PBS (pH 8.0-8.5) using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-5 mg/mL.[11]

-

-

TCO-NHS Ester Preparation :

-

Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[11]

-

-

Labeling Reaction :

-

Quenching :

-

Purification :

-

Remove unreacted TCO-NHS ester and quenching buffer using a desalting spin column appropriate for the antibody's molecular weight.[11]

-

Alternatively, perform dialysis against PBS at 4°C.

-

-

Characterization :

-

Determine the final protein concentration using a spectrophotometer (A280).

-

The degree of labeling (DOL) can be determined by mass spectrometry or by reacting the conjugate with a tetrazine-dye and using UV-Vis spectroscopy.

-

Protocol: Pre-targeted PET Imaging in a Xenograft Mouse Model

This protocol provides a general framework for a pre-targeted PET imaging experiment. Timelines and dosages must be optimized for each specific antibody-antigen system.

Materials:

-

Tumor-bearing animal model (e.g., subcutaneous xenograft).

-

TCO-conjugated antibody (prepared as in Protocol 4.1).

-

Radiolabeled tetrazine tracer (e.g., ¹⁸F- or ⁶⁸Ga-labeled Tz).

-

Sterile saline for injection.

-

PET/CT scanner.

Procedure:

-

Antibody Administration (Time = 0) :

-

Administer the TCO-conjugated antibody (e.g., 100 µg) intravenously (i.v.) to the tumor-bearing mouse. This begins the "pre-targeting" phase.

-

-

Accumulation and Clearance Period (Time = 0 to 24-72 hours) :

-

Allow the TCO-antibody to circulate, accumulate at the tumor site, and clear from non-target tissues. The optimal time interval depends on the antibody's pharmacokinetics and can range from 24 to 72 hours.[6]

-

-

Tracer Administration (Time = 24-72 hours) :

-

Administer the radiolabeled tetrazine tracer (e.g., 5-20 MBq) via i.v. injection.[6]

-

-

In Vivo Ligation and Imaging (Time = Tracer Injection + 1-4 hours) :

-

The tracer will rapidly react with the TCO-antibody accumulated at the tumor. Unbound tracer will clear quickly through renal and/or hepatobiliary routes.

-

Perform dynamic or static PET/CT scans at desired time points (e.g., 1, 2, and 4 hours post-tracer injection) to visualize tracer accumulation.[6]

-

-

Ex Vivo Biodistribution (Optional, Post-Imaging) :

-

After the final imaging time point, sacrifice the animal.

-

Collect tumors, blood, and major organs.

-

Measure the radioactivity in each sample using a gamma counter to quantify the tracer's biodistribution and calculate the percent injected dose per gram (%ID/g).

-

Protocol: Proteomic Labeling via Genetic Code Expansion

This protocol outlines the site-specific labeling of a target protein by genetically encoding a tetrazine-bearing unnatural amino acid (ncAA), followed by reaction with a TCO-probe for enrichment.

Materials:

-

E. coli expression system (e.g., BL21(DE3)) containing an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the tetrazine-ncAA.

-

Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.

-

Tetrazine-ncAA (e.g., Tet2-Et).

-

TCO-Biotin probe.

-

Cell lysis buffer, streptavidin-conjugated beads, wash buffers, and reagents for mass spectrometry (trypsin, etc.).

Procedure:

-

Protein Expression and ncAA Incorporation :

-

Transform the E. coli strain with the expression vector for the target protein.

-

Culture the cells in media supplemented with the tetrazine-ncAA.

-

Induce protein expression according to standard protocols (e.g., auto-induction or IPTG). The orthogonal system will incorporate the tetrazine-ncAA at the amber stop codon site.

-

-

Protein Purification and Lysis :

-

Harvest the cells and purify the tetrazine-labeled protein using standard chromatography methods (e.g., Ni-NTA if His-tagged).

-

For whole-proteome analysis, lyse the cells directly in a buffer compatible with the click reaction.

-

-

Bioorthogonal Labeling :

-

Incubate the purified protein or cell lysate with a TCO-Biotin probe. The reaction is typically complete within minutes to an hour at room temperature.

-

-

Enrichment of Labeled Proteins :

-

Add streptavidin-conjugated magnetic or agarose (B213101) beads to the reaction mixture to capture the biotinylated protein complexes.

-

Incubate to allow for binding (e.g., 1 hour at 4°C).

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry :

-

Perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) with trypsin.

-

Incubate overnight at 37°C to release peptides into the supernatant.

-

Collect the supernatant containing the peptides, desalt using a C18 column, and analyze by LC-MS/MS to identify the labeled proteins.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gce4all.oregonstate.edu [gce4all.oregonstate.edu]

- 10. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes - PMC [pmc.ncbi.nlm.nih.gov]